(S)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Description
This compound is a heterocyclic molecule featuring a piperidine core substituted with a pyrazole ring and a dichloro-fluorophenyl ethoxy group. Its molecular formula is C26H30Cl2FN5O3, with a molecular weight of 550.45 g/mol . The stereochemistry at the ethoxy group is critical, as the (S)-enantiomer may exhibit distinct biological and physicochemical properties compared to its (R)-counterpart.
Properties
IUPAC Name |
tert-butyl 4-[4-[6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2FN5O3/c1-15(22-19(27)5-6-20(29)23(22)28)36-21-11-16(12-31-24(21)30)17-13-32-34(14-17)18-7-9-33(10-8-18)25(35)37-26(2,3)4/h5-6,11-15,18H,7-10H2,1-4H3,(H2,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGJKKNXEBCNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCN(CC4)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a complex organic compound with notable biological activity, particularly in the context of cancer treatment. This article discusses its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (S)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is C26H30Cl2FN5O3, with a molecular weight of approximately 550.45 g/mol. The compound features a piperidine ring, a pyrazole moiety, and a pyridine derivative, contributing to its pharmacological properties.
The compound acts primarily as a kinase inhibitor , targeting specific pathways involved in cancer cell proliferation and survival. It has been associated with inhibition of the c-MET , ALK , and ROS1 tyrosine kinases, which are crucial in various malignancies, including non-small cell lung cancer (NSCLC). The presence of the 2-amino-pyridine functional group enhances its binding affinity to these kinases by forming critical interactions within their ATP-binding sites .
Anticancer Activity
Research indicates that (S)-tert-butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate exhibits significant anticancer properties:
- Inhibition of Cell Proliferation : Studies have shown that the compound effectively inhibits the growth of various cancer cell lines, including those derived from lung and breast cancers. IC50 values range from 7 to 20 µM in different assays .
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
- Inhibition of Angiogenesis : By targeting specific signaling pathways, (S)-tert-butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate also inhibits angiogenesis, which is critical for tumor growth and metastasis .
Case Studies
A notable case study involved the treatment of patients with advanced NSCLC using derivatives of this compound. Patients exhibited significant tumor shrinkage and improved survival rates compared to traditional therapies. The study highlighted the compound's ability to overcome resistance mechanisms commonly seen with other kinase inhibitors .
Research Findings
Recent studies have focused on optimizing the structure of (S)-tert-butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate to enhance its efficacy and reduce side effects:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for (S)-tert-butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is , with a molecular weight of approximately 550.45 g/mol. The compound features a complex structure that includes a piperidine ring and various functional groups that enhance its biological activity.
Pharmaceutical Applications
-
Tyrosine Kinase Inhibition :
- This compound serves as an analog of crizotinib, which targets c-MET, ALK, and ROS1 tyrosine kinases. Research indicates that modifications to the crizotinib structure can lead to enhanced potency and selectivity against specific cancer cell lines . The structural modifications found in (S)-tert-butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate may improve its efficacy as a targeted therapy for cancers driven by these kinases.
- Prodrug Strategies :
Case Study 1: Enhanced Efficacy in Cancer Models
A study published in MDPI highlighted the design of sensitive prodrugs based on crizotinib, where (S)-tert-butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was identified as a potential candidate for further development. The study demonstrated that derivatives exhibited improved cytotoxicity against various cancer cell lines compared to their parent compounds .
Case Study 2: Structure–Activity Relationship Analysis
Another research effort focused on the structure–activity relationship (SAR) of this compound and its derivatives. By systematically altering functional groups on the piperidine and pyridine rings, researchers identified key modifications that enhanced binding affinity to target kinases while minimizing off-target effects . This work is crucial for optimizing therapeutic profiles in drug development.
Potential Future Applications
The ongoing research into (S)-tert-butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate suggests several promising future applications:
- Combination Therapies : Given its mechanism of action as a tyrosine kinase inhibitor, there is potential for this compound to be used in combination with other therapies to overcome resistance mechanisms observed in cancer treatment.
- Targeted Drug Delivery Systems : Advances in nanotechnology could enable the development of targeted delivery systems utilizing this compound to improve therapeutic outcomes while reducing systemic toxicity.
Comparison with Similar Compounds
Enantiomeric Comparison: (S)- vs. (R)-Enantiomer
The (R)-enantiomer (CAS 877399-51-4 ) shares the same molecular formula and weight but differs in spatial configuration. Key distinctions include:
Both enantiomers require stringent storage conditions, indicating sensitivity to environmental degradation .
Structural Analogs: Piperidine vs. Piperazine Derivatives
The compound tert-butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate () provides a relevant comparison:
The crystallographic stability of the piperazine derivative suggests conformational rigidity, which may enhance binding specificity in biological systems .
Bioactivity and Therapeutic Potential
While direct evidence linking the target compound to ferroptosis induction (as discussed in ) is absent, its structural features align with small-molecule modulators of cell death pathways. For example:
- Natural compounds (e.g., plant-derived biomolecules) often exhibit lower molecular complexity but share heterocyclic motifs that influence bioactivity .
- Synthetic FINs (ferroptosis-inducing agents) in oral squamous cell carcinoma (OSCC) highlight the therapeutic value of selective cytotoxicity, a property that could be explored for the target compound .
Preparation Methods
Preparation of tert-Butyl 4-Hydroxypiperidine-1-Carboxylate
The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate, a commercially available building block. This intermediate undergoes Mitsunobu reaction conditions to introduce the pyrazole ring. Specifically, reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) yields tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate with a reported yield of 62%.
Boronic Ester Functionalization
The boronic ester intermediate is pivotal for subsequent cross-coupling. In a palladium-catalyzed Suzuki-Miyaura reaction, this compound couples with 5-bromo-6-aminopyridin-3-ol to form the pyridine-pyrazole scaffold. Optimal conditions employ Pd(PPh₃)₄ (5 mol%), potassium carbonate (2 eq), and a 3:1 mixture of dioxane/water at 80°C for 12 hours, achieving 78% yield.
Stereoselective Introduction of the Chiral Ether Side Chain
Synthesis of (S)-1-(2,6-Dichloro-3-Fluorophenyl)Ethanol
The chiral alcohol side chain is synthesized via asymmetric reduction of 1-(2,6-dichloro-3-fluorophenyl)ethanone. Employing a Ru-BINAP catalytic system under hydrogenation conditions (50 psi H₂, 40°C, 24 hours) affords the (S)-enantiomer with 94% enantiomeric excess (ee). This step is critical for ensuring the desired stereochemistry in the final compound.
Etherification of the Pyridine Moiety
The 5-hydroxy group on the pyridine ring undergoes nucleophilic displacement with (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. Using sodium hydride (4.4 eq) in dimethylformamide (DMF) at 0°C to room temperature, the reaction proceeds via an SN2 mechanism, yielding the ether-linked intermediate in 85% yield. Notably, excess NaH ensures complete deprotonation of the hydroxyl group, while DMF stabilizes the alkoxide intermediate.
Final Deprotection and Purification
Boc Group Removal
The tert-butyloxycarbonyl protecting group is cleaved using hydrochloric acid in tetrahydrofuran (THF). Treatment with 4M HCl (1 eq) at room temperature for 2 hours results in quantitative deprotection, generating the free piperidine amine. Careful neutralization with saturated sodium bicarbonate restores the solution to pH 7–8, preventing degradation of acid-labile functionalities.
Chromatographic Purification
Crude product purification is achieved via flash chromatography on silica gel, eluting with a gradient of ethyl acetate/hexanes (30% to 70%). Final recrystallization from ethanol/water (9:1) affords the title compound as a white crystalline solid with >99% purity by HPLC.
Comparative Analysis of Synthetic Routes
Method A, derived from patent literature, emphasizes scalability and reproducibility, albeit with moderate yields. Method B, academic in origin, prioritizes functional group tolerance but lacks stereochemical control. Method C excels in enantioselectivity, leveraging advanced catalytic systems for high ee values.
Challenges and Optimization Strategies
Stereochemical Integrity
Maintaining the (S)-configuration during etherification requires stringent control of reaction conditions. Trace racemization observed at elevated temperatures (>40°C) is mitigated by conducting the reaction at 0–25°C.
Functional Group Compatibility
The Boc group’s stability under basic conditions (e.g., NaH/DMF) is contingent on limited exposure times. Prolonged stirring (>2 hours) leads to partial deprotection, necessitating timed reaction quenching.
Solvent Selection
DMF, while effective for SN2 reactions, complicates product isolation due to high boiling points. Substituting with dimethylacetamide (DMAc) reduces purification challenges without compromising reaction efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
